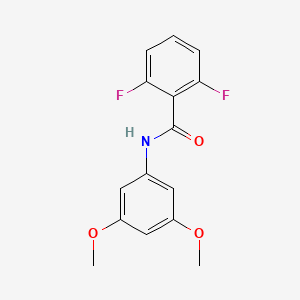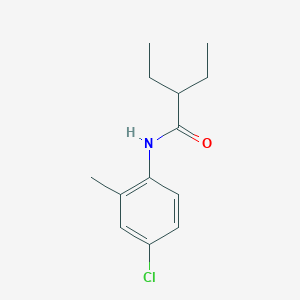
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide often involves the acylation reaction between appropriate aminophenols and benzoyl chlorides. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-methoxybenzoyl chloride, showcasing a method that could be adapted for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure and aggregation behavior can be significantly influenced by substituents like fluorine atoms. For instance, in related difluorobenzamide compounds, fluorine atoms contribute to short C–H⋯F interactions, affecting molecular aggregation and crystal structure (Mocilac et al., 2016). These interactions are vital for understanding the molecular structure of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide.
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated benzamides, such as N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, involve interactions that can be influenced by the fluorine atoms and the amide group. These interactions include hydrogen bonding and dipole-dipole interactions which can affect their reactivity and stability. Although specific reactions for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not detailed, studies on similar compounds provide insights into potential reactivity patterns and chemical behaviors.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure can be determined through experimental methods. The synthesis and structural analysis of related compounds, like 2,6-difluorobenzamide, offer a guide to understanding the physical properties of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide. For instance, 2,6-difluorobenzamide was synthesized with an 80.5% yield, and its melting point and product structure were characterized, providing a benchmark for comparing with N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Li Xiu-lian, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, can be inferred from studies on similar compounds. These properties are influenced by the electronic effects of the substituents and the structural configuration of the molecule. While specific studies on N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not available, the chemical behavior of related fluorobenzamides can provide valuable insights into its potential chemical properties.
References
- (Karabulut et al., 2014)
- (Mocilac et al., 2016)
- (Li Xiu-lian, 2009)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKEHDMXOVKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)




![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)